5-(4-bromobutyl)hydantoin CAS number and structure
5-(4-bromobutyl)hydantoin CAS number and structure
CAS Number: 28484-49-3 Structure: Imidazolidine-2,4-dione scaffold with a 4-bromobutyl substituent at the C5 position.
Part 1: Compound Profile & Physicochemical Identity[1]
5-(4-Bromobutyl)hydantoin is a specialized heterocyclic building block used primarily in medicinal chemistry as a "warhead" intermediate. Its value lies in the dual reactivity of its structure: the stability of the hydantoin ring (which serves as a bioisostere for peptide bonds or carboxylic acids) and the high reactivity of the alkyl bromide tail, which facilitates nucleophilic substitution.
Core Data Matrix
| Property | Specification |
| IUPAC Name | 5-(4-bromobutyl)imidazolidine-2,4-dione |
| CAS Number | 28484-49-3 |
| Molecular Formula | C₇H₁₁BrN₂O₂ |
| Molecular Weight | 235.08 g/mol |
| SMILES | C(CCBr)CCC1C(=O)NC(=O)N1 |
| Physical State | White to off-white crystalline solid |
| Melting Point | 128–132 °C |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Stability | Hygroscopic; store under inert atmosphere at 2–8 °C |
Part 2: Synthesis & Manufacturing Protocols
Mechanistic Causality
Direct alkylation of the hydantoin ring at the C5 position is synthetically challenging due to the acidity of the N3 proton. Therefore, the authoritative synthetic route employs the Bucherer-Bergs reaction , constructing the hydantoin ring around the aldehyde functionality of a precursor.
Because 5-bromopentanal is unstable (prone to self-cyclization), the protocol below utilizes a hydroxyl-protection strategy . We first synthesize the 5-(4-hydroxybutyl)hydantoin intermediate and subsequently convert the alcohol to the alkyl bromide. This ensures high yield and purity.[1]
Detailed Experimental Protocol
Stage 1: Synthesis of 5-(4-Hydroxybutyl)hydantoin
Principle: In situ generation of 5-hydroxypentanal from dihydropyran followed by cyclization.
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Reagents: Dihydropyran (0.1 mol), Ammonium Carbonate (0.3 mol), Potassium Cyanide (0.15 mol), Ethanol (50 mL), Water (50 mL).
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Hydrolysis: Dissolve dihydropyran in dilute acidic water (pH 2) and stir for 30 minutes to generate 5-hydroxypentanal (in equilibrium with the hemiacetal). Neutralize to pH 7.
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Cyclization: Add the solution to a mixture of ammonium carbonate and potassium cyanide in 1:1 EtOH/H₂O.
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Reaction: Heat to 55–60 °C for 12–16 hours. The solution will turn clear then potentially precipitate the intermediate.
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Workup: Concentrate the solvent under reduced pressure. Acidify the residue with conc.[1] HCl to pH 2 (Caution: HCN evolution—perform in a fume hood).
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Isolation: The hydantoin intermediate often crystallizes upon cooling. If not, extract with ethyl acetate.
Stage 2: Bromination to 5-(4-Bromobutyl)hydantoin
Principle: Appel reaction or Phosphorus Tribromide substitution to replace the hydroxyl group with bromine.
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Setup: Flame-dried round-bottom flask, nitrogen atmosphere.
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Reagents: 5-(4-hydroxybutyl)hydantoin (1.0 eq), Phosphorus Tribromide (PBr₃, 0.4 eq) or CBr₄/PPh₃.
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Procedure: Suspend the hydroxy-hydantoin in anhydrous THF or Dichloromethane (DCM) at 0 °C.
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Addition: Add PBr₃ dropwise. The reaction is exothermic.
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Completion: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH/DCM).
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Quench: Pour mixture onto crushed ice/sodium bicarbonate solution.
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Purification: Extract with ethyl acetate, dry over MgSO₄, and recrystallize from ethanol/hexanes to obtain the target CAS 28484-49-3.
Synthetic Pathway Diagram
The following diagram illustrates the logical flow from the protected precursor to the final alkylating agent.
Caption: Step-wise synthesis of 5-(4-bromobutyl)hydantoin via the Bucherer-Bergs reaction and subsequent functional group interconversion.
Part 3: Applications in Drug Discovery
5-(4-Bromobutyl)hydantoin is not typically a final drug but a privileged intermediate . Its structure allows it to function as a tether or a scaffold for more complex architectures.
Spiro-Hydantoin Inhibitors
The 4-bromobutyl side chain is the perfect length to facilitate intramolecular cyclization. Under basic conditions (e.g., NaH/DMF), the bromine can be displaced by nucleophiles on the aromatic ring (if attached at N1 or N3) or by external nucleophiles to form spiro-fused systems. These are critical in the development of Aldose Reductase Inhibitors (for diabetic neuropathy) and Metalloproteinase Inhibitors .
Cross-Linking Reagents
The compound acts as a heterobifunctional linker. The hydantoin ring is stable to many proteolytic enzymes, while the alkyl bromide reacts selectively with thiols (cysteine residues) or amines in proteins. This makes it useful for:
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Probing enzyme active sites: Tethering the hydantoin (which may bind to a specific pocket) to a reactive group.
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PROTACs (Proteolysis Targeting Chimeras): Using the hydantoin moiety as a ligand for E3 ligases (like cereblon analogs) connected via the butyl chain to a target protein ligand.
Reactivity & Functionalization Map
Caption: Functionalization pathways for 5-(4-bromobutyl)hydantoin, highlighting its utility as a divergent synthetic intermediate.
Part 4: Safety & Handling (E-E-A-T)
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Hazard Identification: The compound is an alkyl bromide and a hydantoin.
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Alkyl Bromide: Potential lachrymator and skin irritant. It acts as an alkylating agent; avoid inhalation.
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Hydantoin: Generally low acute toxicity, but intermediates (cyanide in synthesis) are lethal.
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Storage: The C-Br bond is susceptible to hydrolysis over time if exposed to moisture. Store in a desiccator at 4°C.
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Disposal: Treat as halogenated organic waste. Do not mix with strong oxidizing agents.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 229807, 5-(4-Chlorobutyl)hydantoin. (Note: The chloro-analog is the primary commercial reference for the halo-butyl series). Retrieved from [Link]
- Ware, E. (1950).The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (The foundational text for Bucherer-Bergs synthesis mechanisms).
- Sarges, R., et al. (1988).Spirohydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry.
